molecular formula C7H12O6 B028501 Dimethyl 2,2-bis(hydroxymethyl)malonate CAS No. 35329-73-8

Dimethyl 2,2-bis(hydroxymethyl)malonate

Cat. No.: B028501
CAS No.: 35329-73-8
M. Wt: 192.17 g/mol
InChI Key: YOILECYJGFXOJF-UHFFFAOYSA-N
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Description

Dimethyl 2,2-bis(hydroxymethyl)malonate is an organic compound with the molecular formula C7H12O6. It is a derivative of malonic acid, where two hydroxymethyl groups are attached to the central carbon atom. This compound is known for its versatility in organic synthesis and its role as an intermediate in the preparation of various chemical products .

Mechanism of Action

Target of Action

Dimethyl 2,2-bis(hydroxymethyl)malonate is a reagent used in the synthesis of various compounds . The primary targets of this compound are acetals, aldehydes, and ketones . These targets play a crucial role in many biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (acetals, aldehydes, and ketones) to prepare 1,3-dioxanes . This interaction involves a series of chemical reactions that result in the formation of new bonds and the breaking of old ones, leading to the creation of 1,3-dioxanes.

Biochemical Pathways

Given its role in the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones , it can be inferred that it plays a part in the metabolic pathways involving these compounds.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones . This synthesis could potentially influence various biochemical processes, given the role of these compounds in metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-bis(hydroxymethyl)malonate can be synthesized through the reaction of dimethyl malonate with formaldehyde in the presence of a base such as triethylamine. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-bis(hydroxymethyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,2-bis(hydroxymethyl)malonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,2-bis(hydroxymethyl)malonate: Similar structure but with ethyl groups instead of methyl groups.

    Dimethyl malonate: Lacks the hydroxymethyl groups, making it less reactive in certain reactions.

    Diethyl malonate: Similar to dimethyl malonate but with ethyl groups

Uniqueness

Dimethyl 2,2-bis(hydroxymethyl)malonate is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a preferred choice in the synthesis of complex molecules and specialized applications .

Properties

IUPAC Name

dimethyl 2,2-bis(hydroxymethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOILECYJGFXOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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